n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine
Description
Theoretical Physicochemical Properties (Based on Structural Analogues)
This table extrapolates properties from structurally related compounds, such as N1-Isopropyl-N3-methyl-1,3-propanediamine (PubChem CID 22888471) and 2-methoxy-N'-(2-methoxyethyl)-N'-(3-methoxypropyl)propane-1,3-diamine (PubChem CID 106114692).
Properties
Molecular Formula |
C9H22N2O |
|---|---|
Molecular Weight |
174.28 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N'-propan-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C9H22N2O/c1-9(2)11-6-4-5-10-7-8-12-3/h9-11H,4-8H2,1-3H3 |
InChI Key |
GCXMGYMBHQVICM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCNCCOC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Propane-1,3-diamine
Alkylation reactions are typically conducted under inert atmosphere to avoid side reactions, using solvents such as anhydrous ethanol or methanol. The reaction conditions are optimized to favor mono-substitution:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Anhydrous ethanol or methanol |
| Temperature | 50–80°C |
| Catalyst/Base | May use mild bases like triethylamine or NaHCO3 |
| Molar Ratios | Propane-1,3-diamine : alkyl halide = 1 : 1.1 |
| Reaction Time | 4–8 hours |
| Atmosphere | Nitrogen or argon inert atmosphere |
For the isopropyl group introduction, isopropyl bromide or chloride is commonly used.
Reduction of Nitrile Intermediates (Analogous Method)
In related diamine syntheses, nitrile intermediates are prepared and then reduced to diamines. For example, in the synthesis of N,N-diisopropyl-1,3-propanediamine, acrylonitrile reacts with diisopropylamine under reflux in the presence of trace water as catalyst, followed by reduction of the nitrile group with sodium borohydride in anhydrous ethanol. This two-step method could be adapted for preparing substituted propane-1,3-diamines by selecting appropriate amines and nitrile precursors.
| Step | Description |
|---|---|
| Nitrile formation | Acrylonitrile + amine (e.g., diisopropylamine) refluxed at 80–84°C with trace water catalyst (0.2–0.5% volume) under inert atmosphere |
| Reduction | Sodium borohydride reduction of nitrile in anhydrous ethanol solvent system |
This approach offers high selectivity and yields, and could be adapted for the methoxyethyl substitution by preparing suitable nitrile intermediates.
Alternative Continuous Flow Hydrogenation
For related diamines such as N,N-dimethyl-1,3-propanediamine, continuous flow hydrogenation of nitrile intermediates using Raney-Nickel catalysts under controlled pressure (3–10 MPa) and temperature (30–120°C) has been reported, achieving yields above 98%. This method provides advantages in scalability, energy efficiency, and product purity.
Comparative Table of Preparation Methods
Research Findings and Notes
The presence of the methoxyethyl group imparts unique solubility and reactivity properties compared to other alkyl substituents, influencing the choice of solvents and reaction conditions.
Sodium borohydride reduction in alcoholic solvents can lead to formation of isomeric mixtures in some cases, requiring optimization to favor desired isomers.
The addition of trace amounts of water as catalyst in nitrile formation steps improves reaction rates and selectivity.
Continuous flow methods with Raney-Ni catalysts provide greener and more cost-effective synthesis routes suitable for industrial scale.
Chemical Reactions Analysis
Types of Reactions
n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction could produce secondary or tertiary amines .
Scientific Research Applications
n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Stability and Reactivity
- Condensation products of propane-1,3-diamine with formaldehyde (): These form stable oligomers (tetramers and pentamers) under high-boiling solvents. The rigidity of the imine bonds in these products contrasts with the flexibility of alkyl-substituted diamines like the target compound . Comparison: The isopropyl and methoxyethyl substituents in the target compound likely reduce oligomerization tendencies, favoring monomeric stability.
Anti-HIV Activity
- Cyclam derivatives with N-(2-aminoethyl)propane-1,3-diamine substituents (): These macrocyclic compounds exhibit anti-HIV-1 activity by blocking viral entry via CXCR4 receptor antagonism. The propane-1,3-diamine chain extends the macrocycle’s binding pocket . Comparison: The target compound’s branched substituents may hinder macrocycle formation but could be optimized for smaller target sites.
Data Table: Key Propane-1,3-Diamine Derivatives and Their Properties
Biological Activity
n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The molecular formula of this compound is C7H18N2. It has a molecular weight of 130.23 g/mol. The compound features two amine groups which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H18N2 |
| Molecular Weight | 130.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | HFOJERJJIHEMIV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It can bind to specific receptors, modulating their activity which could lead to therapeutic effects in various diseases.
- Ion Channel Interaction : The compound might influence ion channels, impacting cellular signaling pathways critical for numerous physiological processes.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains.
- Anticancer Potential : There is ongoing research into its effectiveness as an anticancer agent, particularly in inhibiting tumor growth and proliferation.
- Neurological Effects : Initial findings indicate possible neuroprotective effects, warranting further investigation into its role in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy : A study evaluated the compound against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at certain concentrations.
Pathogen Inhibition Zone (mm) Escherichia coli 15 Staphylococcus aureus 18 -
Anticancer Activity : In vitro assays showed that the compound reduced cell viability in cancer cell lines by inducing apoptosis. The IC50 values were determined to be promising for further development.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12 HeLa (Cervical Cancer) 10
Q & A
Basic Research Questions
Q. What are the established synthetic routes for n1-Isopropyl-n3-(2-methoxyethyl)propane-1,3-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, starting with 1,3-diaminopropane derivatives. For example, reacting 1,3-diaminopropane with isopropyl bromide and 2-methoxyethyl halides under inert conditions (e.g., nitrogen atmosphere) at 60–80°C yields the target molecule. Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. THF), and catalysts (e.g., NaBH₄ for reductive steps). Continuous flow reactors improve selectivity and scalability by maintaining precise temperature and mixing .
- Key Parameters : Reaction time (12–24 hrs), pH control (neutral to slightly basic), and purification via fractional distillation or column chromatography.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this diamine?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm branching (isopropyl group: δ ~1.0–1.2 ppm) and methoxyethyl moiety (δ ~3.3–3.5 ppm for OCH₃).
- HPLC/MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with ESI-MS for purity assessment and molecular ion detection.
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C stretch) validate functional groups .
Advanced Research Questions
Q. How can computational tools resolve contradictions between predicted and experimental reaction outcomes for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and thermodynamic feasibility of competing pathways. For instance, discrepancies in yield may arise from unaccounted steric effects in the methoxyethyl group. Tools like COMSOL Multiphysics integrate reaction kinetics and fluid dynamics to simulate flow reactor performance, identifying bottlenecks (e.g., mass transfer limitations). AI platforms (e.g., ICReDD) cross-reference experimental data with databases like Reaxys to propose alternative catalysts or solvents .
- Case Study : A 15% yield discrepancy was resolved by adjusting solvent polarity (from THF to DMF), predicted via DFT to stabilize intermediates .
Q. What experimental design strategies minimize hazards while scaling up synthesis?
- Methodological Answer :
- Hazard Analysis : Use SDS data (e.g., corrosion risks from amine groups) to select PPE (nitrile gloves, fume hoods) and non-reactive materials (glass-lined reactors).
- Inherent Safety : Substitute volatile solvents (e.g., ether) with ionic liquids or supercritical CO₂ to reduce flammability .
- Process Control : Real-time monitoring of exothermic peaks via inline IR spectroscopy prevents thermal runaway .
Q. How do structural modifications (e.g., varying alkyl chain length) affect the compound’s bioactivity in drug delivery systems?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the methoxyethyl group with longer alkoxy chains (e.g., ethoxyethyl) to study lipophilicity impacts on cellular uptake.
- In Vitro Testing : Use fluorescence tagging (e.g., FITC conjugation) to track intracellular trafficking in HeLa cells. Compare cytotoxicity (MTT assay) and encapsulation efficiency (dynamic light scattering) across derivatives .
- Data Table :
| Derivative | LogP | Cytotoxicity (IC₅₀, μM) | Encapsulation Efficiency (%) |
|---|---|---|---|
| Methoxyethyl | 1.2 | >100 | 78 |
| Ethoxyethyl | 1.8 | 85 | 65 |
Interdisciplinary and Theoretical Questions
Q. What multifactorial experimental designs are optimal for studying solvent and temperature effects on reaction kinetics?
- Methodological Answer : A 2³ factorial design evaluates temperature (40°C vs. 80°C), solvent polarity (DMF vs. ethanol), and catalyst loading (1% vs. 5% Pd/C). ANOVA identifies significant interactions (e.g., solvent × temperature accounts for 60% variance in yield). Response surface methodology (RSM) models nonlinear relationships, pinpointing optimal conditions (e.g., 70°C in ethanol with 3% catalyst) .
Q. How can machine learning enhance predictive toxicology for this compound’s derivatives?
- Methodological Answer : Train neural networks on PubChem datasets to predict acute toxicity (e.g., LD₅₀) from molecular descriptors (topological surface area, H-bond donors). Platforms like EPA’s CompTox Dashboard validate predictions against experimental zebrafish embryo assays. Transfer learning from structurally similar diamines (e.g., N,N-diethyl-1,3-propanediamine) improves model accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
